molecular formula C14H19N3O3 B11239822 2-[2-(morpholin-4-yl)-2-oxoethyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one

2-[2-(morpholin-4-yl)-2-oxoethyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one

Cat. No.: B11239822
M. Wt: 277.32 g/mol
InChI Key: ZVKHIYGJMIPPFU-UHFFFAOYSA-N
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Description

2-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2,3,5,6,7,8-HEXAHYDROCINNOLIN-3-ONE is a complex organic compound that features a morpholine ring and a hexahydrocinnolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2,3,5,6,7,8-HEXAHYDROCINNOLIN-3-ONE typically involves the reaction of morpholine derivatives with hexahydrocinnolinone precursors. One common method involves the use of 1,2-amino alcohols and α-haloacid chlorides, followed by a sequence of coupling, cyclization, and reduction reactions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2,3,5,6,7,8-HEXAHYDROCINNOLIN-3-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert ketones or aldehydes to alcohols.

    Substitution: Common in modifying the morpholine ring or the hexahydrocinnolinone core.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.

Scientific Research Applications

2-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2,3,5,6,7,8-HEXAHYDROCINNOLIN-3-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2,3,5,6,7,8-HEXAHYDROCINNOLIN-3-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Morpholin-4-yl-2-oxoethoxy)aniline
  • 2-{2-[2-(morpholin-4-yl)ethoxy]ethoxy}ethan-1-ol
  • 3-({4-[(1E)-3-morpholin-4-yl-3-oxoprop-1-en-1-yl]-2,3-bis(trifluoromethyl)phenyl}sulfanyl)aniline

Uniqueness

What sets 2-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2,3,5,6,7,8-HEXAHYDROCINNOLIN-3-ONE apart from similar compounds is its unique combination of a morpholine ring and a hexahydrocinnolinone core. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H19N3O3

Molecular Weight

277.32 g/mol

IUPAC Name

2-(2-morpholin-4-yl-2-oxoethyl)-5,6,7,8-tetrahydrocinnolin-3-one

InChI

InChI=1S/C14H19N3O3/c18-13-9-11-3-1-2-4-12(11)15-17(13)10-14(19)16-5-7-20-8-6-16/h9H,1-8,10H2

InChI Key

ZVKHIYGJMIPPFU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC(=O)N3CCOCC3

Origin of Product

United States

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